molecular formula C10H14FNO2S B270272 3-fluoro-N-isobutylbenzenesulfonamide

3-fluoro-N-isobutylbenzenesulfonamide

Cat. No.: B270272
M. Wt: 231.29 g/mol
InChI Key: YDJSVKFCHWOUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-isobutylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with a fluorine atom at the para-position relative to the sulfonamide group and an isobutyl group attached to the nitrogen.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

3-fluoro-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

YDJSVKFCHWOUBQ-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene Ring) N-Substituent
This compound C₁₀H₁₄FNO₂S 231.29 3-Fluoro Isobutyl
3-Chloro-4-fluoro-N-(dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₁₉H₁₃ClFNO₄S 427.83 3-Chloro, 4-Fluoro Dibenzo[b,f][1,4]oxazepin (heterocyclic)
3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide C₂₄H₂₄FN₃O₃S 453.53 3-Fluoro 3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)phenyl

Electronic and Steric Effects

  • This compound : The electron-withdrawing fluorine at position 3 increases the acidity of the sulfonamide proton (pKa ~10–11), a critical feature for interactions with enzymatic active sites. The isobutyl group provides moderate steric bulk, balancing lipophilicity and solubility .
  • The dibenzooxazepin substituent adds significant rigidity and steric hindrance, which may restrict conformational flexibility but improve selectivity for specific receptors.
  • Piperazine-containing derivative : The 4-methoxyphenylpiperazine moiety introduces a basic nitrogen and aromatic methoxy group, enhancing solubility in polar solvents (e.g., water or DMSO) when protonated. The extended π-system may facilitate interactions with hydrophobic enzyme pockets.

Pharmacokinetic Implications

  • Lipophilicity : The isobutyl group in the target compound (logP ~2.5, estimated) offers higher lipophilicity than the polar piperazine derivative (~logP 1.8) but lower than the dibenzooxazepin analog (~logP 4.2), affecting blood-brain barrier penetration and metabolic clearance .
  • Metabolic Stability : Bulky substituents (e.g., dibenzooxazepin in ) may reduce oxidative metabolism by cytochrome P450 enzymes, whereas the piperazine group in could undergo N-dealkylation or hydroxylation.

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